2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone
CAS No.: 172926-30-6
Cat. No.: VC20746530
Molecular Formula: C9H14ClNO5
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172926-30-6 |
|---|---|
| Molecular Formula | C9H14ClNO5 |
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | 2-chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-yl]ethanone |
| Standard InChI | InChI=1S/C9H14ClNO5/c1-15-9-8(14)6-7(13)4(16-9)3-11(6)5(12)2-10/h4,6-9,13-14H,2-3H2,1H3/t4-,6+,7-,8+,9+/m1/s1 |
| Standard InChI Key | OOLIJRCIVXLOFW-WTZHZCGUSA-N |
| Isomeric SMILES | CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CN2C(=O)CCl)O)O |
| SMILES | COC1C(C2C(C(O1)CN2C(=O)CCl)O)O |
| Canonical SMILES | COC1C(C2C(C(O1)CN2C(=O)CCl)O)O |
Introduction
Synthesis and Preparation
Research indicates that the synthesis of this compound involves various organic reactions that typically utilize starting materials with existing functional groups that can be modified to achieve the desired structure.
Key steps in the synthesis may include:
-
Formation of the bicyclic structure through cyclization reactions.
-
Introduction of hydroxyl and methoxy groups via nucleophilic substitution reactions.
Biological Activity
Preliminary studies suggest that compounds similar to 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone exhibit promising biological activities:
-
Antiviral Properties: Research has pointed to the potential of azabicyclic compounds in developing antiviral agents .
-
Anticancer Activity: Similar compounds have been investigated for their efficacy against various cancer cell lines .
Research Findings and Applications
Recent studies have focused on the pharmacological applications of this compound:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume